Mdmb-chminaca

准备方法

合成路线: MDMB-CHMINACA 的合成路线涉及多个步骤。虽然具体细节属于商业机密,但通常从合成吲唑核心开始,然后进行官能化引入甲酰胺基团。

反应条件: 具体的反应条件未公开,但可能涉及路易斯酸、碱和保护基等试剂。环己基甲基部分通过适当的烷基化反应引入。

工业生产: 工业规模生产方法仍然保密。由于其法律地位和健康风险,this compound 未进行大规模生产。

化学反应分析

MDMB-CHMINACA 经历多种化学反应:

氧化: 可能发生在吲唑氮或甲酰胺基团上的氧化反应。

还原: 羰基的还原可能生成相应的醇。

取代: 环己基甲基可以发生取代反应。常见的试剂包括强酸、碱和还原剂。

主要产物取决于反应条件,但带有修饰取代基的衍生物很可能存在。

科学研究应用

Behavioral Effects

Research has demonstrated that MDMB-CHMINACA significantly alters behavior in animal models. In a study involving mice, administration of this compound resulted in reduced locomotion and velocity, indicating potential sedative effects. The study assessed these parameters at various time intervals post-administration (1, 3, and 5 hours), revealing that the drug's effects persisted longer than those of other synthetic cannabinoids like 5F-ADB-PINACA .

Table 1: Behavioral Effects of this compound in Mice

| Time Post-Administration | Distance Traveled (cm) | Velocity (cm/s) | Notes |

|---|---|---|---|

| 1 hour | Significantly decreased | Significantly decreased | Initial sedative effects |

| 3 hours | Decreased | Decreased | Effects persist |

| 5 hours | Variable | Increased | Recovery observed |

Metabolic Pathways

Understanding the metabolism of this compound is crucial for both clinical and forensic applications. A study utilizing zebrafish as a model organism identified 29 metabolites generated from this compound, primarily through hydroxylation processes. The major metabolic pathways were found to occur at the cyclohexylmethyl tail of the compound, with significant implications for detecting its use in clinical cases .

Table 2: Major Metabolites of this compound

| Metabolite Group | Description |

|---|---|

| M1 Group | Ester hydroxylation |

| M2 Group | Monohydroxylation |

These findings highlight the potential for specific metabolites to serve as biomarkers for this compound exposure in clinical settings.

Detection Methods

The rapid emergence of synthetic cannabinoids like this compound necessitates reliable detection methods. Studies have focused on identifying optimal biological matrices for detecting this compound and its metabolites. Blood and urine samples have been shown to be effective in linking toxicity to specific synthetic cannabinoids, providing critical data for public health monitoring .

Table 3: Biological Matrices for Detection of this compound

| Biological Matrix | Effectiveness |

|---|---|

| Blood | High |

| Urine | High |

| Hair | Moderate |

Case Studies and Clinical Implications

作用机制

MDMB-CHMINACA 通过与大脑中的 CB₁ 受体结合发挥作用。这些受体的激活会导致神经递质释放改变,影响情绪、认知和疼痛感知。其确切的分子靶点和途径仍在研究中。

相似化合物的比较

生物活性

MDMB-CHMINACA is a synthetic cannabinoid that has garnered attention due to its potent biological activity and complex metabolic pathways. This article reviews the compound's effects on cannabinoid receptors, its pharmacokinetics, and its metabolic pathways based on recent research findings.

1. Overview of this compound

This compound (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that acts primarily on the endocannabinoid system. It was first identified in 2014 and has been associated with various psychoactive effects similar to those of THC, the active component of cannabis.

2. Receptor Affinity and Activity

Research indicates that this compound exhibits a high affinity for the cannabinoid receptors, particularly CB1 and CB2. The binding affinity (Ki values) reported for this compound at CB1 receptors is approximately 0.135 nM , which is significantly higher than many other synthetic cannabinoids, indicating its potent psychoactive properties .

Table 1: Binding Affinities of Selected Synthetic Cannabinoids

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) |

|---|---|---|

| This compound | 0.135 | Not specified |

| 5F-ADB-PINACA | 0.55 | Not specified |

| APICA | 1.22 | Higher affinity |

3. Pharmacokinetics and Metabolism

The metabolism of this compound has been studied using both in vitro and in vivo models. A significant finding is that biotransformation primarily occurs at the cyclohexylmethyl tail of the compound, resulting in various metabolites . In a zebrafish model, 29 metabolites were identified, with hydroxylation being a common metabolic pathway .

Table 2: Major Metabolites of this compound

| Metabolite Group | Description |

|---|---|

| M1 | Ester hydroxylation |

| M2 | Monohydroxylation |

4. Behavioral Effects

Studies involving animal models have demonstrated that this compound significantly affects locomotion and cognitive functions. For instance, in a study measuring distance traveled by mice after administration, it was observed that:

- 1 hour post-administration : Significant decrease in distance traveled.

- 3 hours post-administration : Effects persisted; however, some recovery was noted.

- 5 hours post-administration : A marked reduction in distance traveled was still evident .

Additionally, alterations in brain-derived neurotrophic factor (BDNF) levels were noted, which are crucial for learning and memory processes. A significant reduction in BDNF mRNA expression was observed at 1 hour post-treatment , suggesting potential long-term cognitive impairments due to this compound exposure .

5. Case Studies and Clinical Implications

Recent case studies have highlighted the clinical implications of this compound use among users reporting severe psychoactive effects. In one case series, individuals exhibited symptoms ranging from anxiety to psychosis after consumption of products containing this compound . These findings underscore the need for awareness regarding the risks associated with synthetic cannabinoids.

属性

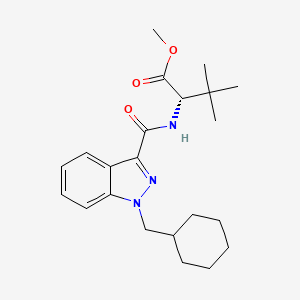

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?

A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for this compound [, ]. The most prevalent transformations involve:

Q2: Are there specific metabolites that could serve as reliable markers of this compound consumption?

A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting this compound use [, ]:

Q3: Why is understanding the metabolism of this compound important for analytical purposes?

A: Identifying the characteristic metabolites of this compound is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。